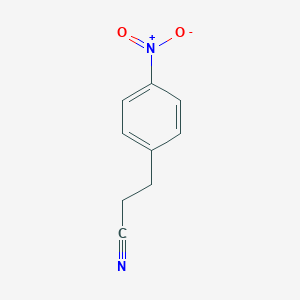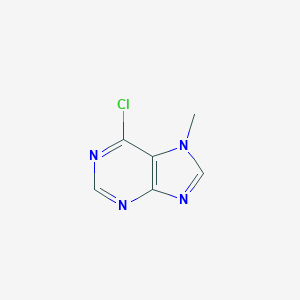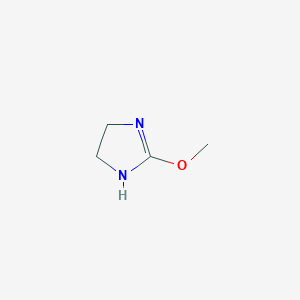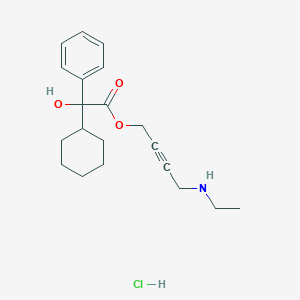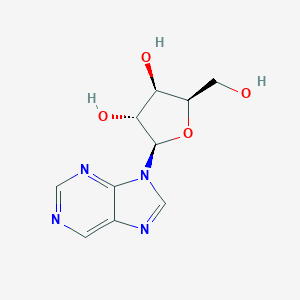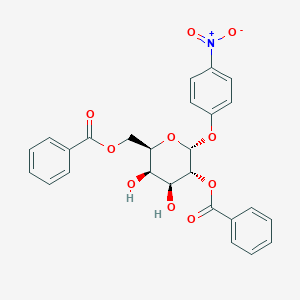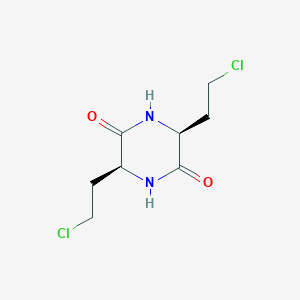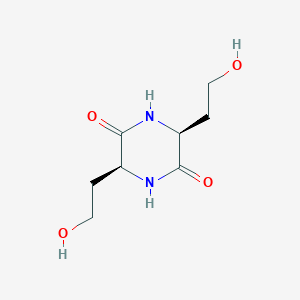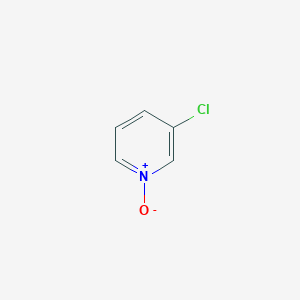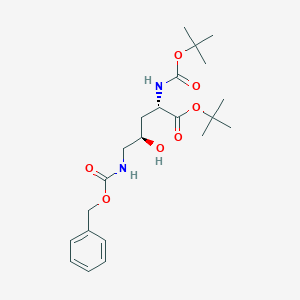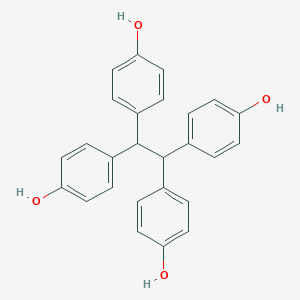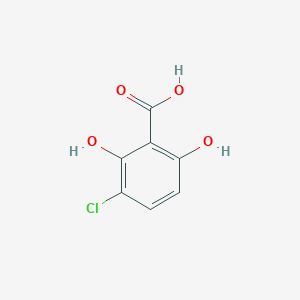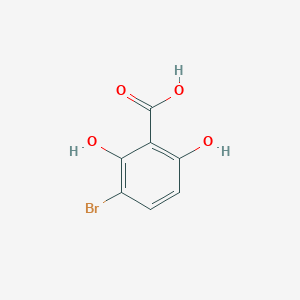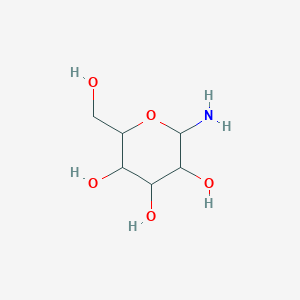
1-氨基-1-脱氧-β-D-半乳糖
描述
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, also known as (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is a useful research compound. Its molecular formula is C6H13NO5 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
β-D-半乳糖苷酶和半乳糖氧化酶的竞争性抑制剂
β-D-半乳糖胺,一种半乳糖类似物,用作竞争性抑制剂,有助于分离、纯化、鉴定、区分和表征β-D-半乳糖苷酶和半乳糖氧化酶 .
光致变色竞争性β-半乳糖苷酶抑制剂的合成
该化合物用于合成基于2-苯乙基β-D-硫代半乳糖苷(PETG)和1-氨基-1-脱氧-β-D-半乳糖(β-D-半乳糖胺)的分子结构的光致变色竞争性β-半乳糖苷酶抑制剂。 基于PETG的偶氮苯在热力学上高度稳定,在极性溶剂中表现出优异的光致变色性能 .
化学生物学研究
该化合物用于化学生物学领域,特别是用于开发β-半乳糖苷酶的光开关抑制剂 .
生物化学和单分子研究
1-氨基-1-脱氧-β-D-半乳糖用于生物化学和单分子研究 .
新型治疗剂的开发
该化合物的抑制性质使其成为开发靶向β-D-半乳糖苷酶和半乳糖氧化酶的新型治疗剂的潜在候选者 .
酶动力学研究
作用机制
Target of Action
The primary target of 1-Amino-1-deoxy-beta-D-galactose is β-D-galactosidase . This enzyme plays a crucial role in the metabolism of galactose, a type of sugar.
Mode of Action
1-Amino-1-deoxy-beta-D-galactose acts as a competitive inhibitor for β-D-galactosidase . It mimics the natural substrate of the enzyme, thereby blocking its active site and preventing the normal substrate from binding.
Biochemical Pathways
The compound is involved in the Leloir pathway , which is responsible for the conversion of beta-D-galactose to glucose 1-phosphate . Specifically, it participates in the second step of this pathway, where alpha-D-galactose is converted to galactose 1-phosphate .
生化分析
Biochemical Properties
1-Amino-1-deoxy-beta-D-galactose plays a significant role in biochemical reactions. It interacts with enzymes such as β-D-galactosidase and galactose oxidase . The nature of these interactions is competitive inhibition, where 1-Amino-1-deoxy-beta-D-galactose competes with the substrate for the active site of the enzyme .
Cellular Effects
Given its role as a competitive inhibitor of β-D-galactosidase and galactose oxidase , it can be inferred that it may influence cell function by modulating the activity of these enzymes.
Molecular Mechanism
The molecular mechanism of action of 1-Amino-1-deoxy-beta-D-galactose involves binding interactions with biomolecules such as enzymes . As a competitive inhibitor, it binds to the active site of enzymes like β-D-galactosidase and galactose oxidase, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Metabolic Pathways
Given its role as a competitive inhibitor of β-D-galactosidase and galactose oxidase , it may be involved in the metabolism of galactose.
属性
IUPAC Name |
2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWOEQFAYSXBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)N)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-23-6, 74867-91-7 | |
| Record name | NSC25270 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Galactopyranosylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of β-D-Galactopyranosylamine?
A1: β-D-Galactopyranosylamine crystallizes in an orthorhombic system with the space group P2(1)2(1)2(1) []. Its unit cell dimensions are a = 7.703(2), b = 7.788(2), c = 12.645(3) Å, and a volume (V) of 757.612 Å3. The molecule adopts a 4C1(D) conformation and has a gauche/trans orientation of the primary alcohol group [].
Q2: How is β-D-Galactopyranosylamine used in synthetic chemistry?
A2: β-D-Galactopyranosylamine serves as a valuable starting material for synthesizing various molecules. For instance, it can be acylated with N-(Cbz or Fmoc-α-aminoacyl) benzotriazoles to produce β-N-glycoaminoacids, potentially leading to the creation of glycopeptides []. It can also be coupled with chlorambucil to synthesize chlorambucilamide derivatives, which are of interest in medicinal chemistry []. Additionally, it can be used to create monosaccharide-based water-soluble fluorescent tags by reacting it with coumarin-containing compounds [].
Q3: Can β-D-Galactopyranosylamine be used in affinity chromatography?
A3: Yes, research indicates that a derivative of β-D-Galactopyranosylamine, specifically Sepharose-N-ε-aminocaproyl-β-D-galactopyranosylamine, has been explored for its use in the purification of soybean agglutinin via affinity chromatography [].
Q4: What is known about the reactivity of β-D-Galactopyranosylamine?
A4: A study demonstrated the ability of N-bromoacetyl β-D-galactopyranosylamine to label the active site of the enzyme β-galactosidase []. This suggests that the amino group of β-D-Galactopyranosylamine can participate in reactions with specific enzyme active sites. Additionally, the amino group demonstrates a unique hydrogen bonding behavior in its crystal structure. It acts as a strong acceptor of an O-H---N bond but doesn't exhibit donor functionality within the crystal lattice [].
Q5: Are there any known applications of β-D-Galactopyranosylamine in material science?
A5: Research shows that β-D-Galactopyranosylamine, along with other amino sugars like 1-amino-1-deoxy-β-D-glucose and 1-amino-1-deoxy-β-D-lactose, can be conjugated to poly(styrene-co-maleic anhydride) (SMA) []. This modification yields glycoconjugate derivatives with potential applications in biomaterials. For example, the galactosyl-amide and lactosyl-amide branched polymers synthesized in this study showed enhanced adhesion of HepG2 hepatic cells compared to unmodified SMA [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


